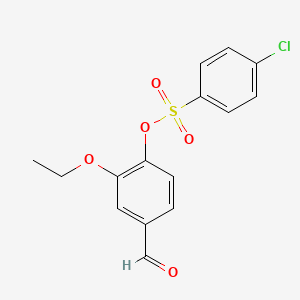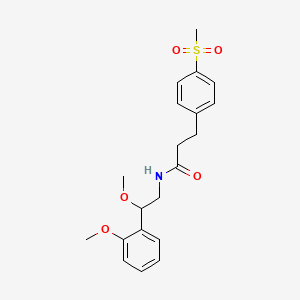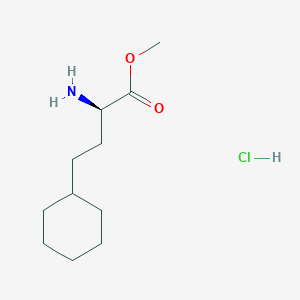
2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C15H13ClO5S . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of a similar compound, 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM), was reported in a study . The compound was synthesized through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . Although this is not the exact compound you asked for, the synthesis process might be similar.Molecular Structure Analysis
The molecular structure of 2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate can be analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, 1H-, and 13C-NMR . The exact structure can be determined by comparing the experimental results with theoretical calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate, such as its melting point, boiling point, density, and molecular weight, can be determined through experimental methods . These properties can also be predicted using computational chemistry methods .Scientific Research Applications
Synthesis and Characterization
2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate is involved in the synthesis and characterization of nonlinear optical properties of certain compounds. For instance, it contributes to the creation of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates, which have been characterized and analyzed for their potential in optical limiting applications through techniques such as 1 H NMR, UV–Vis, and FT-IR spectroscopy, alongside single crystal X-ray diffraction (XRD) (Ruanwas et al., 2010).
Crystal Structure Analysis
This chemical also plays a role in the study of crystal structures, demonstrating how the nature of substituents on the benzenesulfonate group affects the crystallization process and the phenomenon of Preferential Enrichment. Such research provides insights into how electron-withdrawing or donating groups influence the formation of ordered racemic compound crystals or highly disordered racemic mixed crystals (Tamura et al., 2001).
Supramolecular Assembly Analysis
Research on 2- and 4-formylphenyl arylsulfonates, including 2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate, emphasizes their utility in understanding noncovalent interactions within supramolecular architectures. Studies highlight the importance of halogen-bonding interactions and their stabilizing effects on solid-state crystal structures, providing a deeper comprehension of the molecular foundations behind such assemblies (Andleeb et al., 2018).
Microwave-mediated Synthesis
The compound has been utilized in microwave-mediated synthesis processes, demonstrating its role in facilitating the creation of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This showcases its potential in streamlining the synthesis of complex organic molecules, contributing to the efficiency and sustainability of chemical manufacturing (Eynde et al., 2001).
Safety and Hazards
properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO5S/c1-2-20-15-9-11(10-17)3-8-14(15)21-22(18,19)13-6-4-12(16)5-7-13/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZANKMIDCYTKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2843373.png)

![N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2843376.png)



![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2843380.png)




![7-ethyl-1H-furo[2,3-g]indazole](/img/structure/B2843390.png)
